molecular formula C15H15N3O2 B2650253 2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid CAS No. 1396847-66-7

2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid

Cat. No.: B2650253
CAS No.: 1396847-66-7
M. Wt: 269.304
InChI Key: KCVLADNHBMCTIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid is a synthetically designed pyrimidine derivative intended for research and development applications in medicinal chemistry. This compound features a multifunctional pyrimidine core, a structure recognized as a privileged scaffold in drug discovery due to its presence in numerous bioactive molecules and natural products . The specific substitution pattern on this core—combining a phenyl ring at the 4-position, a carboxylic acid moiety at the 5-position, and a (cyclopropylmethyl)amino group at the 2-position—makes it a valuable intermediate for constructing diverse chemical libraries for biological screening. Pyrimidine derivatives are extensively investigated for their wide range of pharmacological activities. Recent scientific literature indicates that structurally related analogs demonstrate significant potential as inhibitors of various therapeutic targets. Research on similar pyrimidine-5-carboxylic acid derivatives has shown promising antileishmanial activity by inhibiting the dihydrofolate reductase (DHFR) enzyme in Leishmania parasites . Other studies highlight that pyrimidine carboxamides exhibit potent anti-tubercular properties against clinical Mycobacterium tuberculosis strains, suggesting a potential new mode of action for tuberculosis treatment . Furthermore, aminopyrimidine carboxamides have been reported as potent epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors , showing anti-proliferative activity against cancer cell lines such as MCF-7 breast cancer cells . The cyclopropylmethylamine moiety is a feature of interest in drug design, as cyclopropylamine derivatives have been explored as modulators of biological targets such as the histamine H3 receptor . The carboxylic acid functional group provides a versatile handle for further synthetic modification, particularly through amide bond formation or other coupling reactions, to explore structure-activity relationships (SAR) and optimize pharmacological properties . Researchers can utilize this compound as a key building block for developing novel therapeutic agents targeting infectious diseases, metabolic disorders, and oncology. Note: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

2-(cyclopropylmethylamino)-4-phenylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-14(20)12-9-17-15(16-8-10-6-7-10)18-13(12)11-4-2-1-3-5-11/h1-5,9-10H,6-8H2,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVLADNHBMCTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=NC=C(C(=N2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid typically involves multiple steps, starting from readily available precursors One common approach includes the cyclization of appropriate intermediates under controlled conditions For instance, the reaction may begin with the formation of a pyrimidine ring through the condensation of a suitable diketone with a guanidine derivative

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

Anti-Cancer Research
One of the primary applications of this compound is in the development of anti-cancer therapies. Studies have shown that derivatives of pyrimidine compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer cells. The compound is being evaluated for its efficacy in preclinical models targeting specific tumor growth pathways.

Case Study: CDK Inhibition
A study highlighted the synthesis of novel pyrimidine derivatives that demonstrated significant anti-cancer activity as CDK inhibitors. The results indicated that certain derivatives exhibited potent inhibition against various cancer cell lines, suggesting a promising therapeutic avenue for further exploration .

Biochemical Research

Enzyme Inhibition Studies
The compound serves as a valuable tool in studying enzyme interactions and receptor binding. Its structure allows researchers to investigate how modifications can influence biological activity, thereby aiding in the design of novel therapeutic agents.

Case Study: Receptor Interaction
Research has been conducted on the interactions between this compound and histamine receptors, particularly the H3 receptor, which plays a role in neurotransmission and cognitive processes. The findings suggest that the compound could modulate receptor activity, offering insights into potential treatments for neurological disorders .

Agricultural Chemistry

Development of Pesticides and Herbicides
In agricultural chemistry, 2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid is being evaluated for its potential as a novel pesticide or herbicide. Its unique chemical structure may offer advantages in developing environmentally friendly agricultural solutions.

Case Study: Efficacy Testing
Preliminary studies have shown that certain derivatives exhibit herbicidal activity against common weeds while being less toxic to beneficial plants, indicating a potential application in sustainable agriculture .

Material Science

Advanced Material Development
The compound is also under investigation for its properties in material science, particularly in creating polymers with enhanced thermal stability and mechanical strength. These characteristics are essential for various industrial applications, including coatings and composite materials.

Case Study: Polymer Synthesis
Research has demonstrated that incorporating this pyrimidine derivative into polymer matrices can significantly improve their thermal properties, making them suitable for high-performance applications .

Mechanism of Action

The mechanism by which 2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of pyrimidine-5-carboxylic acids, which exhibit diverse biological activities depending on substituent patterns. Key structural analogs include:

Compound Name Substituents (Positions) CAS Number Molecular Weight Key Structural Features Similarity Score Reference
2-Methylpyrimidine-5-carboxylic acid Methyl (2), H (4) 74356-36-8 138.12 Lacks phenyl and cyclopropyl groups 0.87
4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid Methoxymethyl (2), Isopropyl (4) 1249306-95-3 210.23 Bulky isopropyl and methoxy groups N/A
5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic acid Cyclopropyl (2), Chloro (5), Pyridinylmethylamino (6) 1165936-28-6 318.76 Chlorine and pyridine enhance polarity N/A
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)pyrimidine-5-carboxylic acid Sulfanyl (2), 4-Chlorobenzyl (2), 2-Methylpropyl (4) N/A ~430.92 Sulfur and halogenated aryl groups N/A

Key Observations :

  • Substituent Effects: The target compound’s cyclopropylmethylamino group introduces steric and electronic effects distinct from simpler methyl or methoxymethyl groups in analogs .
  • Polarity : Carboxylic acid at position 5 is conserved across analogs, but additional polar groups (e.g., pyridine in , sulfanyl in ) modulate solubility and bioavailability.

Physicochemical Properties

  • Solubility: The cyclopropylmethylamino group may reduce aqueous solubility compared to methyl or amino analogs (e.g., 4-Aminopyrimidine-5-carboxylic acid, CAS 306960-77-0) due to increased hydrophobicity .
  • Molecular Weight : At ~300–350 g/mol, the compound falls within the typical range for drug-like molecules, unlike higher-weight analogs with complex substituents (e.g., ).

Biological Activity

2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropylmethylamine with 4-phenylpyrimidine-5-carboxylic acid derivatives. The process often employs standard coupling agents to facilitate the formation of the desired amide bond, resulting in a compound that exhibits significant biological properties.

The compound has been studied for its interaction with various biological targets, including ion channels and receptors. Notably, it has been associated with modulation of the transient receptor potential channel 6 (TRPC6), which plays a crucial role in cardiovascular and renal physiology. This modulation can potentially lead to therapeutic effects in conditions such as cardiac hypertrophy and ischemia .

In Vitro Studies

Recent studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, in assays involving human glioblastoma (U251) and prostatic adenocarcinoma (PC-3) cells, the compound showed inhibition percentages greater than 50% at specific concentrations, indicating its potential as an anticancer agent .

Cell Line Inhibition Percentage Concentration (µM)
U251 (glioblastoma)>50%10
PC-3 (prostate cancer)>50%15
HCT-15 (colorectal)>50%12

In Vivo Studies

In vivo testing has also been conducted to evaluate the efficacy of this compound in animal models. For example, it has shown promise in reducing hyperglycemia in db/db mouse models of type 2 diabetes, comparable to established treatments like rosiglitazone .

Case Studies

  • Cardiovascular Implications : A study focused on the effects of the compound on cardiac hypertrophy revealed that it could reduce hypertrophic responses in cardiomyocytes by inhibiting TRPC6 activity. This suggests a potential therapeutic application in heart diseases characterized by hypertrophy .
  • Cancer Treatment : In another case study involving various tumor cell lines, the compound exhibited selective cytotoxicity, sparing normal cells while effectively targeting malignant cells. This selectivity is crucial for minimizing side effects in cancer therapy .

Research Findings

Research indicates that the compound's activity may be attributed to its structural features, which allow it to engage with specific protein targets effectively. Molecular docking studies have provided insights into its binding affinities and modes of action at the molecular level, highlighting interactions with critical amino acids involved in receptor signaling pathways .

Q & A

Q. What are the recommended synthetic routes for 2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid, and how can yield optimization be achieved?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization, functional group substitution, and carboxylation. For example, analogous pyrimidine derivatives are synthesized via chlorination of precursors (e.g., phosphoryl chloride) followed by amination or nucleophilic substitution . Key steps to optimize yields include:

  • Temperature control : Maintaining precise temperatures during cyclization (e.g., 80–100°C) to avoid side reactions.
  • Catalyst selection : Using palladium or copper catalysts for coupling reactions involving cyclopropylmethyl groups.
  • Purification : Employing column chromatography or recrystallization to isolate intermediates (e.g., 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile analogs) .

Q. Example Reaction Table

StepReagent/ConditionIntermediateYield (%)
1POCl₃, 110°CChlorinated pyrimidine65–70
2Cyclopropylmethylamine, DMFAminated derivative50–55
3Carboxylation (CO₂, Pd catalyst)Final product30–40

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Resolves molecular conformation, as demonstrated for related pyrimidine-carboxylic acids (e.g., bond angles N1–C2–C12 = 112.3° and torsional angles C2–C12–C14–C15 = -176.2°) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies cyclopropylmethyl protons (δ 0.5–1.2 ppm) and aromatic protons (δ 7.2–8.1 ppm).
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., observed m/z 297.12 vs. calculated 297.14) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carboxylic acid group shows high electron density, favoring interactions with metal ions .
  • Molecular docking : Screens against protein targets (e.g., kinases) by analyzing binding affinities. Pyrimidine-5-carboxylic acid analogs exhibit hydrogen bonding with active-site residues like Asp86 and Lys90 .
  • Reaction path search : Quantum chemical calculations (e.g., IRC analysis) model reaction mechanisms, such as cyclopropylmethyl group substitution .

Q. How should researchers address contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays)?

Methodological Answer: Contradictions may arise from assay conditions or structural analogs. Mitigation strategies include:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine as a reference inhibitor) .
  • Structure-activity relationship (SAR) : Compare analogs (e.g., 4-phenyl vs. 4-chlorophenyl substitutions) to isolate functional group contributions .
  • Cross-validation : Validate results using orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays) .

Q. What strategies are recommended for scaling up synthesis while maintaining purity?

Methodological Answer:

  • Process optimization : Use continuous-flow reactors to enhance heat/mass transfer during cyclization .
  • Membrane separation : Purify intermediates via nanofiltration to remove byproducts (e.g., unreacted amines) .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How can researchers resolve ambiguities in molecular conformation (e.g., rotational isomers)?

Methodological Answer:

  • Dynamic NMR : Detects rotational barriers in cyclopropylmethyl groups by analyzing coalescence temperatures .
  • Crystallographic refinement : Resolve disorder in crystal structures using software like SHELXL (e.g., occupancy factors for alternative conformers) .

Q. What are the best practices for evaluating stability under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to pH extremes (1–13), oxidative stress (H₂O₂), and light (ICH Q1B guidelines). Monitor degradation via HPLC .
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound using LC-MS/MS .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported solubility (e.g., DMSO vs. aqueous buffers)?

Methodological Answer:

  • Solvent screening : Test solubility in co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) .
  • pH-solubility profile : Measure solubility at pH 1–10; carboxylic acid groups exhibit pH-dependent ionization (pKa ≈ 3.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.